

First-in-Human Trial of CT1113 in Acute Myeloid Leukemia: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CT1113, a potent and specific small molecule inhibitor of the deubiquitinase (DUB) USP28, has completed a first-in-human Phase I clinical trial in patients with relapsed/refractory acute myeloid leukemia (R/R AML).[1][2] Preclinical data have demonstrated that by inhibiting USP28, CT1113 induces the degradation of the oncoprotein c-MYC, a key driver in various malignancies, including AML.[1][2] The initial clinical findings indicate that CT1113 possesses an excellent safety and pharmacokinetic profile, and preliminary efficacy has been observed, thereby validating USP28 as a viable therapeutic target in AML.[1][2] A Phase II trial is planned. [1][2] This document provides a comprehensive technical guide on the mechanism of action, preclinical evidence, and available clinical trial information for CT1113.

Introduction: Targeting the Ubiquitin-Proteasome System in AML

The c-MYC oncogene is a critical transcription factor frequently dysregulated in acute myeloid leukemia, contributing to uncontrolled cell proliferation and survival. Its protein levels are tightly regulated by the ubiquitin-proteasome system. USP28, a deubiquitinating enzyme, plays a crucial role by removing ubiquitin tags from c-MYC, thereby rescuing it from proteasomal degradation and maintaining its high expression levels.[1][2]



CT1113 is a novel therapeutic agent developed to specifically inhibit USP28. This inhibition is designed to increase the ubiquitination of c-MYC, leading to its degradation and subsequent apoptosis of MYC-dependent cancer cells. Preclinical studies have shown **CT1113** to be effective in various cancer cell lines and xenograft models through this mechanism.[1][2][3][4]

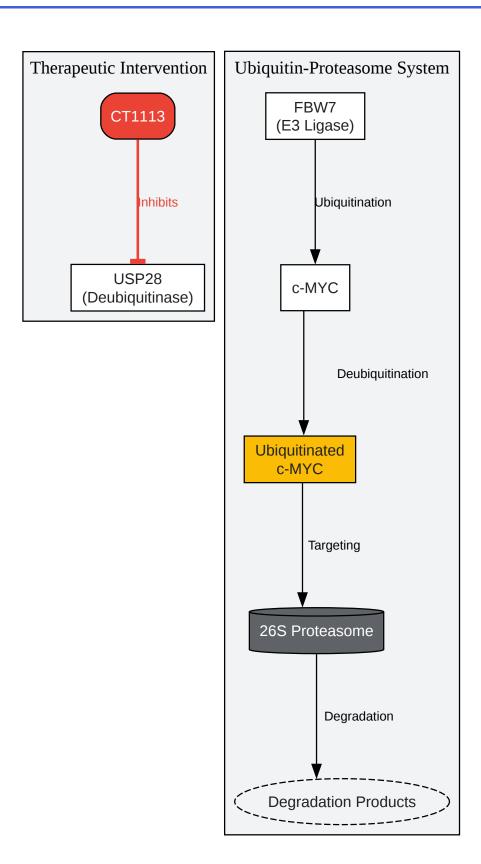
Mechanism of Action of CT1113

CT1113 is a potent inhibitor of both USP28 and its closest homolog, USP25.[3][5] The primary mechanism of anti-leukemic action is the inhibition of USP28's deubiquitinase activity. This leads to the destabilization and degradation of key oncoproteins.

- c-MYC Degradation: In AML, the key substrate for USP28 is the c-MYC oncoprotein. By preventing USP28 from removing ubiquitin chains from c-MYC, **CT1113** promotes its recognition and degradation by the proteasome.[1][2]
- Other Oncoprotein Targets: In other hematologic malignancies, CT1113 has been shown to destabilize NOTCH1 in T-cell acute lymphoblastic leukemia (T-ALL), highlighting a potentially broader anti-cancer activity.[6]

The signaling pathway is illustrated below.





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Caption: CT1113 inhibits USP28, promoting c-MYC degradation.



Preclinical Data Summary

CT1113 has demonstrated significant anti-tumor activity across a range of preclinical models.

In Vitro Activity

CT1113 has shown potent, low nanomolar inhibitory activity against USP28 and USP25.[5][7] It effectively induces c-MYC degradation in cancer cell lines from diverse tissue origins within hours of treatment.[1][2][3]

Parameter	Cell Lines	Value	Reference
IC50 (USP28)	Biochemical Assay	3.9 nM	[7]
IC50 (USP25)	Biochemical Assay	26.1 nM	[7]

In Vivo Activity

In vivo studies using xenograft models have confirmed the anti-tumor efficacy of **CT1113**. Treatment resulted in significant suppression of tumor growth and was accompanied by a reduction in c-MYC protein levels within the tumors.[3][4]

Model Type	Cancer Type	Key Findings	Reference
Cell-Derived Xenograft (CDX)	Pancreatic Cancer (SW1990)	Significant tumor growth suppression; Decreased c-MYC levels.	[3]
Cell-Derived Xenograft (CDX)	Colon Cancer (HCT116)	Demonstrated efficacy similar to pancreatic cancer model.	[3]
Patient-Derived Xenograft (PDX)	T-ALL	Anti-leukemia efficacy observed.	[7]

First-in-Human Phase I Trial in R/R AML

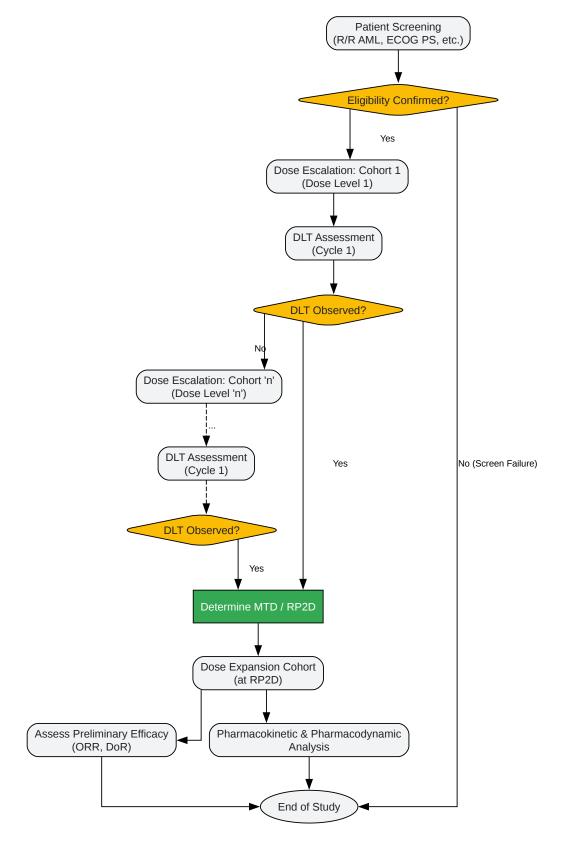


A Phase I, first-in-human trial of **CT1113** was conducted in patients with relapsed or refractory Acute Myeloid Leukemia.[1][2] The primary objectives of such a trial are typically to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the recommended Phase II dose (RP2D), as well as to evaluate the safety and pharmacokinetic profile of the new agent.

Trial Design and Methods

While the specific protocol for the **CT1113** trial is not yet publicly available, a standard Phase I dose-escalation design is anticipated. The logical workflow for such a trial is depicted below.





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Caption: A standard workflow for a Phase I dose-escalation trial.



Clinical Trial Results

Detailed quantitative data from the Phase I study have not yet been fully published. The available abstract reports excellent safety and favorable pharmacokinetic profiles, with observation of preliminary efficacy.[1][2]

Table 4.1: Patient Demographics and Baseline Characteristics (Illustrative) (Note: Data in this table is representative for a typical R/R AML Phase I trial and is not actual data from the **CT1113** study.)

Characteristic	Value (N=X)
Median Age, years (range)	65 (45-78)
Sex, n (%)	
Male	X (XX%)
Female	X (XX%)
ECOG Performance Status, n (%)	
0-1	X (XX%)
2	X (XX%)
Prior Lines of Therapy, median (range)	3 (2-5)
Refractory to Last Therapy, n (%)	X (XX%)

Table 4.2: Summary of Safety and Tolerability (Illustrative) (Note: Data in this table is representative and not actual data from the **CT1113** study.)



Parameter	Finding	
Maximum Tolerated Dose (MTD)	Not yet reported	
Dose-Limiting Toxicities (DLTs)	Not yet reported	
Most Common Treatment-Emergent Adverse Events (TEAEs, any grade)	Nausea, Fatigue, Diarrhea, Febrile Neutropenia	
Most Common Grade ≥3 TEAEs	Febrile Neutropenia, Anemia, Thrombocytopenia	

Table 4.3: Preliminary Efficacy Results (Illustrative) (Note: Data in this table is representative and not actual data from the **CT1113** study.)

Endpoint	Value (N=X)
Overall Response Rate (ORR), n (%)	Not yet reported
Complete Remission (CR)	X (XX%)
CR with incomplete hematologic recovery (CRi)	X (XX%)
Partial Remission (PR)	X (XX%)
Median Duration of Response (DoR), months (95% CI)	Not yet reported

Table 4.4: Pharmacokinetic Parameters (Illustrative) (Note: Data in this table is representative and not actual data from the **CT1113** study.)

Parameter	Value (at RP2D)
Time to Maximum Concentration (Tmax), hr	Not yet reported
Maximum Concentration (Cmax), ng/mL	Not yet reported
Area Under the Curve (AUC), ng*hr/mL	Not yet reported
Terminal Half-life (t1/2), hr	Not yet reported



Key Experimental Protocols

Detailed protocols for the specific experiments performed in the development of **CT1113** are proprietary. However, this section provides representative, standard methodologies for the key assays used to characterize a USP28 inhibitor.

Western Blot for c-MYC Degradation

This protocol describes a standard method to assess the effect of **CT1113** on c-MYC protein levels in AML cell lines (e.g., MOLM-13, MV4-11).

- Cell Culture and Treatment:
 - Culture AML cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
 - Seed cells at a density of 1x10^6 cells/mL.
 - Treat cells with varying concentrations of CT1113 (e.g., 0, 10, 50, 100, 500 nM) or DMSO as a vehicle control for specified time points (e.g., 2, 4, 8, 24 hours).
- Protein Extraction:
 - Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.
 - Wash cell pellets once with ice-cold PBS.
 - Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
 - Incubate on ice for 30 minutes with periodic vortexing.
 - Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant containing total protein extract.
- · Protein Quantification:



- Determine protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
- Normalize protein concentrations across all samples using lysis buffer.
- SDS-PAGE and Western Blotting:
 - Denature 20-30 μg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.
 - Separate proteins on a 10% SDS-polyacrylamide gel.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1%
 Tween-20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for c-MYC (e.g., clone 9E10)
 overnight at 4°C.
 - \circ Probe for a loading control protein (e.g., GAPDH or β -actin) on the same membrane after stripping or on a parallel blot.
 - Wash the membrane three times with TBST.
 - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.
 - Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

The first-in-human data for the USP28 inhibitor **CT1113** are encouraging, suggesting a manageable safety profile and providing the first clinical validation for this therapeutic strategy in R/R AML. The observed preliminary efficacy warrants further investigation, and a Phase II



trial is now being planned.[1][2] Future research will focus on defining the optimal patient population for **CT1113** treatment, potentially through biomarker development, and exploring combination strategies with other anti-leukemic agents to enhance efficacy. The full publication of the Phase I data is eagerly awaited to provide the scientific community with a detailed understanding of the clinical potential of **CT1113**.

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